

Spectral data interpretation for 8-Chloro-1,2,3,4-tetrahydroisoquinoline

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Compound of Interest

Compound Name: 8-Chloro-1,2,3,4-tetrahydroisoquinoline

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An In-Depth Technical Guide to the Spectral Interpretation of **8-Chloro-1,2,3,4-tetrahydroisoquinoline**

Authored by: A Senior Application Scientist

Abstract

8-Chloro-1,2,3,4-tetrahydroisoquinoline is a key heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutics targeting the central nervous system.[1] A thorough understanding of its structural characteristics is paramount for quality control, reaction monitoring, and the design of new derivatives. This technical guide provides a detailed, predictive interpretation of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for **8-Chloro-1,2,3,4-tetrahydroisoquinoline**. While experimental spectra for this specific compound are not readily available in public databases, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust framework for researchers, scientists, and drug development professionals. By explaining the causality behind expected spectral features, this document serves as a practical tool for the analysis and confirmation of the molecular structure of **8-Chloro-1,2,3,4-tetrahydroisoquinoline**.

Molecular Structure and Spectroscopic Overview

8-Chloro-1,2,3,4-tetrahydroisoquinoline possesses a molecular formula of $C_9H_{10}ClN$ and a molecular weight of approximately 167.64 g/mol .[2][3] The structure consists of a tetrahydroisoquinoline core with a chlorine atom substituted at the C-8 position of the aromatic ring. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectral properties.

Diagram: Molecular Structure of 8-Chloro-1,2,3,4-tetrahydroisoquinoline

Caption: Numbering of the **8-Chloro-1,2,3,4-tetrahydroisoquinoline** scaffold.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

The 1H NMR spectrum of **8-Chloro-1,2,3,4-tetrahydroisoquinoline** is predicted to exhibit distinct signals for the aromatic and aliphatic protons. The interpretation relies on chemical shifts (δ), splitting patterns (multiplicity), and integration values.

Predicted 1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
NH	1.5 - 3.0	Broad Singlet	1H	The proton on the nitrogen will be a broad singlet due to quadrupolar relaxation and exchange. Its chemical shift can vary with solvent and concentration.
H-4	2.7 - 2.9	Triplet	2H	These protons are adjacent to a CH ₂ group (H-3) and will appear as a triplet.
H-3	2.9 - 3.2	Triplet	2H	These protons are adjacent to two CH ₂ groups (H-4 and N-CH ₂) and will likely appear as a triplet.
H-1	3.9 - 4.2	Singlet or Narrow Triplet	2H	These benzylic protons are adjacent to the nitrogen and the aromatic ring. They are expected to be downfield.

H-5, H-6, H-7	6.8 - 7.2	Multiplet	3H	These aromatic protons will appear as a complex multiplet. The electron-withdrawing effect of the chlorine atom will influence their specific shifts.
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Key Interpretive Insights:

- **Aromatic Region:** The aromatic protons (H-5, H-6, and H-7) will provide crucial information about the substitution pattern. For the parent 1,2,3,4-tetrahydroisoquinoline, these protons typically appear in the 6.9-7.2 ppm range.^[4] The presence of the chlorine atom at C-8 will cause a downfield shift for adjacent protons due to its inductive effect.
- **Aliphatic Region:** The four sets of aliphatic protons (on C-1, C-3, C-4, and N-2) will show characteristic triplet or multiplet patterns due to coupling with adjacent protons. The benzylic protons at C-1 are expected to be the most downfield of the aliphatic signals due to their proximity to the aromatic ring and the nitrogen atom.
- **Solvent Effects:** The chemical shift of the N-H proton is highly dependent on the solvent and concentration. In deuterated chloroform (CDCl₃), it may be a sharp singlet, while in dimethyl sulfoxide (DMSO-d₆), it will likely be a broader peak at a higher chemical shift and may show coupling to adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **8-Chloro-1,2,3,4-tetrahydroisoquinoline** is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-4	25 - 35	This aliphatic carbon is furthest from the heteroatoms and the aromatic ring.
C-3	40 - 50	This aliphatic carbon is adjacent to the nitrogen atom.
C-1	45 - 55	This benzylic carbon is adjacent to the nitrogen and the aromatic ring, leading to a downfield shift.
C-6	120 - 128	Aromatic CH carbon.
C-5	125 - 130	Aromatic CH carbon.
C-7	125 - 130	Aromatic CH carbon, ortho to the chlorine-bearing carbon.
C-8a	130 - 138	Quaternary aromatic carbon adjacent to the nitrogen.
C-4a	130 - 138	Quaternary aromatic carbon.
C-8	130 - 140	Aromatic carbon directly bonded to the chlorine atom, expected to be downfield.

Key Interpretive Insights:

- Aromatic Carbons:** The six aromatic carbons will appear in the 120-140 ppm region. The carbon atom directly bonded to the chlorine (C-8) is expected to have its chemical shift significantly influenced by the halogen's electronegativity and resonance effects.^{[5][6]}
- Aliphatic Carbons:** The three aliphatic carbons (C-1, C-3, and C-4) will be found in the upfield region of the spectrum (25-55 ppm). Their chemical shifts are influenced by their proximity to the nitrogen atom and the aromatic ring.

- **Quaternary Carbons:** The two quaternary carbons (C-4a and C-8a) will likely show weaker signals compared to the protonated carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **8-Chloro-1,2,3,4-tetrahydroisoquinoline** will provide information about its molecular weight and fragmentation pattern, which is characteristic of its structure.

Predicted Mass Spectrometry Data

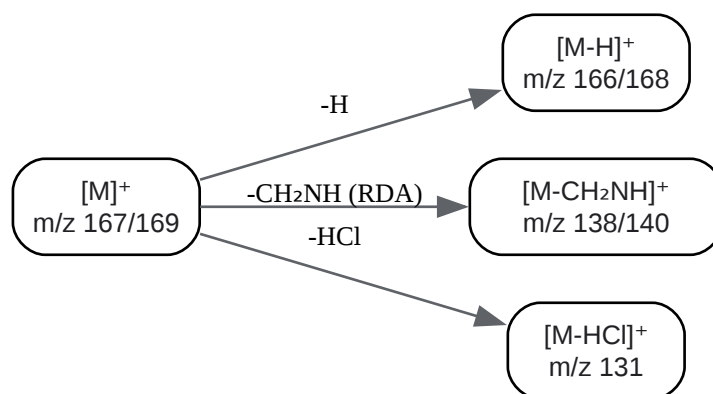
m/z Value	Interpretation	Rationale
167/169	Molecular Ion $[M]^+$	The presence of a chlorine atom will result in two molecular ion peaks with an approximate intensity ratio of 3:1, corresponding to the ^{35}Cl and ^{37}Cl isotopes.
166/168	$[M-H]^+$	Loss of a hydrogen atom.
138/140	$[M-\text{CH}_2\text{NH}]^+$	Result of a characteristic retro-Diels-Alder (RDA) fragmentation of the tetrahydroisoquinoline ring.
131	$[M-\text{HCl}]^+$	Loss of hydrogen chloride.
103	$[\text{C}_8\text{H}_7]^+$	Further fragmentation of the aromatic portion.

Key Interpretive Insights:

- **Isotopic Pattern:** The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion and any chlorine-containing fragments. The natural abundance of ^{35}Cl (75.8%) and ^{37}Cl (24.2%) results in a characteristic M^+ and $M+2$ peak with a ratio of approximately 3:1.

- Fragmentation Pathway: The primary fragmentation pathway for tetrahydroisoquinolines is often a retro-Diels-Alder (RDA) reaction, leading to the cleavage of the heterocyclic ring.[7] Benzylic cleavage, resulting in the loss of substituents from the aliphatic portion, is also common.[8][9]

Diagram: Predicted Mass Spectrometry Fragmentation of 8-Chloro-1,2,3,4-tetrahydroisoquinoline



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Caption: Predicted major fragmentation pathways for **8-Chloro-1,2,3,4-tetrahydroisoquinoline**.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3300 - 3400	N-H	Stretching
3000 - 3100	C-H (Aromatic)	Stretching
2800 - 3000	C-H (Aliphatic)	Stretching
1550 - 1650	C=C (Aromatic)	Stretching
1450 - 1500	C-H (Aliphatic)	Bending
1000 - 1250	C-N	Stretching
700 - 800	C-Cl	Stretching

Key Interpretive Insights:

- **N-H Stretch:** A key peak will be the N-H stretching vibration, typically appearing as a medium-intensity band in the 3300-3400 cm⁻¹ region.
- **C-H Stretches:** The spectrum will be characterized by C-H stretching vibrations for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) portions of the molecule.
- **Aromatic Region:** The C=C stretching vibrations of the aromatic ring will be observed in the 1550-1650 cm⁻¹ region. Out-of-plane bending vibrations in the fingerprint region can also provide clues about the substitution pattern.
- **C-Cl Stretch:** A stretching vibration corresponding to the C-Cl bond is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

For comparison, the IR spectrum of the parent 1,2,3,4-tetrahydroisoquinoline shows characteristic N-H and C-H stretching bands.^[10] The spectrum of the 8-chloro derivative is expected to be broadly similar, with the addition of the C-Cl stretching absorption.

Experimental Protocols

To acquire the spectral data discussed in this guide, the following standard protocols are recommended:

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **8-Chloro-1,2,3,4-tetrahydroisoquinoline** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is standard.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Infrared Spectroscopy

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This guide provides a comprehensive, predictive framework for the spectral interpretation of **8-Chloro-1,2,3,4-tetrahydroisoquinoline**. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can confidently verify the structure of this important synthetic intermediate. The principles and comparative data presented herein offer a robust starting point

for the analysis of this and related compounds, facilitating advancements in medicinal chemistry and drug development.

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